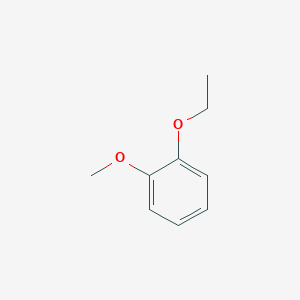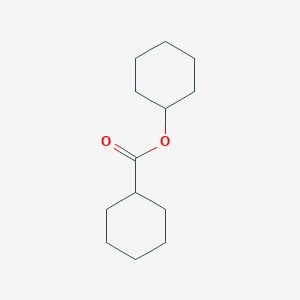
Ciclohexil ciclohexanocarboxilato
Descripción general
Descripción
Cyclohexyl cyclohexanecarboxylate is a useful research compound. Its molecular formula is C13H22O2 and its molecular weight is 210.31 g/mol. The purity is usually 95%.
The exact mass of the compound Cyclohexyl cyclohexanecarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406680. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cyclohexyl cyclohexanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexyl cyclohexanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalizador de la Reacción de Esterificación
El ciclohexil ciclohexanocarboxilato se utiliza en la reacción de esterificación del ciclohexeno con ácido ciclohexanocarboxílico . La reacción está catalizada por un material llamado UiO-66–SO3H, que contiene defectos de red. La tasa de conversión del ciclohexeno alcanzó hasta el 50,54%, y la selectividad del this compound fue del 86,56% . Esto indica que el aumento del área superficial específica, parte de la estructura mesoporosa, y el aumento del contenido ácido de UiO-66–SO3H son beneficiosos para el procesamiento de la reacción de esterificación .
Proceso de una Sola Olla que Implica la Deshidratación del Ciclohexanol
Un proceso de una sola olla que implica la deshidratación del ciclohexanol que produce ciclohexeno seguido de la alcoxicarbonilación de este último con ciclohexanol y CO está catalizado por el sistema PdCl2-PPh3-ácido p-toluensulfónico . El rendimiento del producto objetivo, this compound, fue tan alto como el 74,8% después de 6 h a 115 °C y a una presión del reactor de 2,1 MPa . Este proceso se lleva a cabo en condiciones suaves utilizando reactivos disponibles sin aislamiento ni purificación del producto intermedio .
Mecanismo De Acción
Mode of Action
As an ester, it may undergo hydrolysis in biological systems, breaking down into cyclohexanol and cyclohexanecarboxylic acid .
Biochemical Pathways
Cyclohexanecarboxylic acid, a potential breakdown product of this compound, is a precursor to the nylon-6 precursor caprolactam via its reaction with nitrosylsulfuric acid .
Pharmacokinetics
As an ester, it is likely to be lipophilic, which could influence its absorption and distribution. Its metabolism might involve ester hydrolysis, and excretion pathways would depend on the resulting metabolites .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the action, efficacy, and stability of Cyclohexyl cyclohexanecarboxylate . .
Análisis Bioquímico
Biochemical Properties
It is known that the compound plays a role in the esterification reaction of cyclohexene with cyclohexanecarboxylic acid
Cellular Effects
It is known that the compound has a significant improvement in its catalytic performance in the esterification reaction of cyclohexene and cyclohexanecarboxylic acid .
Molecular Mechanism
It is known to participate in the esterification reaction of cyclohexene with cyclohexanecarboxylic acid
Temporal Effects in Laboratory Settings
It is known that the compound exhibits a high yield in the esterification reaction of cyclohexene with cyclohexanecarboxylic acid .
Propiedades
IUPAC Name |
cyclohexyl cyclohexanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCWGXGMXAVKJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166416 | |
| Record name | Cyclohexyl cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15840-96-7 | |
| Record name | Cyclohexanecarboxylic acid, cyclohexyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15840-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl cyclohexanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015840967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15840-96-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406680 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexyl cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexyl cyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXYL CYCLOHEXANECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYL4CF44GX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of combining cyclohexanol dehydration and cyclohexene alkoxycarbonylation in a single reactor for cyclohexyl cyclohexanecarboxylate synthesis?
A: Combining these reactions in a single reactor, also known as a one-pot process, offers several advantages. Firstly, it streamlines the synthesis, reducing the need for isolating and purifying the intermediate product, cyclohexene [, ]. This simplifies the process and can potentially improve the overall yield. Secondly, conducting both reactions in the presence of the same catalytic system, such as Pd(OAc)2–PPh3–p-toluenesulfonic acid, allows for greater efficiency. The p-toluenesulfonic acid acts as both a catalyst for cyclohexanol dehydration and a co-catalyst for the palladium-phosphine system in cyclohexene alkoxycarbonylation []. Lastly, by consuming cyclohexene in the alkoxycarbonylation reaction, the equilibrium of the reversible cyclohexanol dehydration is shifted towards further cyclohexene formation, contributing to a more efficient overall process [].
Q2: What are the challenges associated with this combined approach to cyclohexyl cyclohexanecarboxylate synthesis?
A: One challenge is the formation of cyclohexanecarboxylic acid as a byproduct. This occurs through two pathways: hydrolysis of the desired cyclohexyl cyclohexanecarboxylate and hydroxycarbonylation of cyclohexene []. Additionally, water generated during cyclohexanol dehydration can contribute to both the hydrolysis of the target product and the undesired cyclohexene hydroxycarbonylation, ultimately lowering the overall yield of cyclohexyl cyclohexanecarboxylate [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


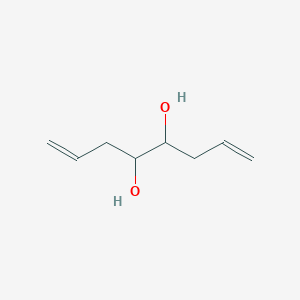


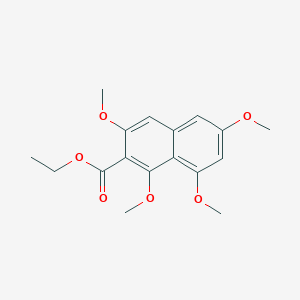

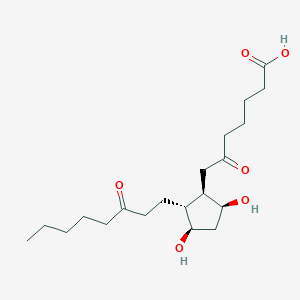
![[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester](/img/structure/B107278.png)


![5-Fluorobenzo-[2,1,3]-thiadiazole](/img/structure/B107291.png)
![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)


